molecular formula C10H12BrNO2 B13491352 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine

7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B13491352
M. Wt: 258.11 g/mol
InChI Key: GZIIZYWSSQHVQA-UHFFFAOYSA-N
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Description

7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that features a benzoxazepine ring system

Preparation Methods

The synthesis of 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves several steps, including bromination, methoxylation, and cyclization reactions. One common synthetic route starts with the bromination of a suitable precursor, followed by methoxylation to introduce the methoxy group. The final step involves cyclization to form the benzoxazepine ring. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine can be compared with other similar compounds, such as:

    7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine: This compound has a similar structure but with a chlorine atom instead of a methoxy group.

    7-Bromo-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-sulfonyl chloride: This compound features a sulfonyl chloride group, which imparts different chemical properties.

    tert-Butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

7-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-13-9-5-8(11)4-7-6-12-2-3-14-10(7)9/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIIZYWSSQHVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCNC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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